4-Butoxy-3-ethoxybenzoic acid

Descripción general

Descripción

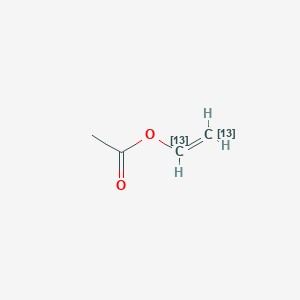

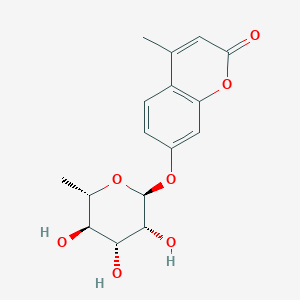

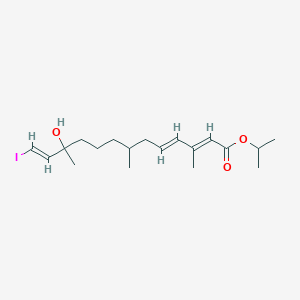

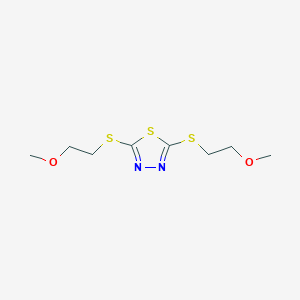

4-Butoxy-3-ethoxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H18O4 and its molecular weight is 238.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Thermochemical Properties

Research on 4-butoxybenzoic acid primarily revolves around its thermochemical properties. Studies have measured the standard molar enthalpy of formation for crystalline 4-butoxybenzoic acid, which, when combined with the values of standard molar enthalpies of sublimation, helps to deduce the standard molar enthalpies of formation in the gaseous phase. This information is crucial for understanding the structural contributions to the energetics of substituted benzoic acids and is compared with parameters estimated from established methods like the Benson’s Group Method (Silva, Ferreira, & Maciel, 2010).

Solvatochromic Behavior

Another significant area of research focuses on the solvatochromic fluorescence of 4-alkoxybenzoic acid liquid crystals, including 4-butoxybenzoic acid. The fluorescence of these compounds is highly sensitive to solvent polarity, indicating a versatile potential for applications requiring solvent-responsive materials. The study also determined the ground and excited state dipole moments of the monomer and dimer structures, providing insights into solute–solvent interactions. Such information is critical for applications in organic electronics and photonics (Sıdır & Sıdır, 2015).

Nanocomposite Synthesis

4-Butoxybenzoic acid also finds application in nanocomposite synthesis. For example, it has been used to functionalize multiwalled carbon nanotubes (MWNTs) via a Friedel−Crafts reaction, which is a step in synthesizing MWNT/poly(ethylene terephthalate) (PET) nanocomposites. Such materials have applications in creating advanced materials with improved mechanical properties and electrical conductivity (Lee et al., 2005).

Liquid Crystal Applications

Furthermore, the study of the thermal behavior of lanthanide(III) 4-alkoxybenzoates, including 4-butoxybenzoic acid, provides insights into the influence of chain length on the structure and thermal behavior of these complexes. The observations suggest applications in the design and synthesis of liquid crystals with specific thermal and optical properties (Jongen, Goderis, Dolbnya, & Binnemans, 2003).

Safety and Hazards

Propiedades

IUPAC Name |

4-butoxy-3-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-5-8-17-11-7-6-10(13(14)15)9-12(11)16-4-2/h6-7,9H,3-5,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEGBVYBSCWQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367158 | |

| Record name | 4-butoxy-3-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101268-36-4 | |

| Record name | 4-butoxy-3-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)

![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)